Mass Shift and Isotopic Purity for Tracer Studies: D-Ribose-d2 vs. Unlabeled D-Ribose
As a tracer, D-Ribose-d2 provides a quantifiable mass shift relative to unlabeled D-ribose, enabling precise tracking of metabolic incorporation. Commercial preparations of D-Ribose-d2 achieve high isotopic purity, which is essential for minimizing signal dilution in tracer studies [1]. While direct head-to-head flux data comparing D-Ribose-d2 and unlabeled D-ribose are typically specific to individual experimental systems, the fundamental principle is that the +2 Da shift allows for the unique resolution of ribose-derived metabolites from the endogenous, unlabeled pool [2].
| Evidence Dimension | Mass Shift (Molecular Weight) and Isotopic Purity |
|---|---|
| Target Compound Data | MW 152.14 g/mol; Isotopic purity typically ≥95% (reported for related specifically deuterated ribose intermediates) [1]. |
| Comparator Or Baseline | Unlabeled D-Ribose: MW 150.13 g/mol. |
| Quantified Difference | Mass difference: +2 Da. Isotopic purity enables tracer detection above background. |
| Conditions | Mass spectrometry-based metabolomics and metabolic flux analysis. |
Why This Matters
This mass difference is the foundation for using D-Ribose-d2 as a distinct tracer, allowing researchers to distinguish exogenously supplied ribose from endogenous pools, which is impossible with unlabeled D-ribose.
- [1] Chen, B., Jamieson, E. R., & Tullius, T. D. (2002). A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA. Bioorganic & Medicinal Chemistry Letters, 12(21), 3093-3096. View Source
- [2] Crown, S. B., & Antoniewicz, M. R. (2012). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 14(2), 150-161. View Source
